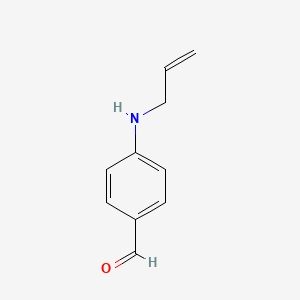

4-(Allylamino)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-(prop-2-enylamino)benzaldehyde |

InChI |

InChI=1S/C10H11NO/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,8,11H,1,7H2 |

InChI Key |

FABJEXDZMQLPNK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Allylamino Benzaldehyde

Convergent and Divergent Synthetic Approaches

Two primary retrosynthetic disconnections guide the synthesis of 4-(allylamino)benzaldehyde. A convergent approach involves the formation of the allylamino group on a pre-existing benzaldehyde (B42025) scaffold. Conversely, a divergent strategy begins with an allylated aniline derivative, onto which the aldehyde functionality is subsequently introduced.

Reductive Amination Strategies for N-Allylation of 4-Aminobenzaldehyde (B1209532) Precursors

A key convergent route to this compound is the N-alkylation of 4-aminobenzaldehyde with an allyl source. Reductive amination stands out as a prominent method for this transformation. This reaction proceeds via the initial formation of an imine intermediate between 4-aminobenzaldehyde and an allyl carbonyl compound (like acrolein) or through direct alkylation with an allyl halide followed by reduction. More commonly, it involves the direct reaction between the amine, a carbonyl compound, and a reducing agent in a single pot. wikipedia.orglibretexts.org

The direct reductive amination of 4-aminobenzaldehyde can be achieved using various catalytic systems and reducing agents. The process typically involves the condensation of the amine with an aldehyde (e.g., propanal, which is then reduced) or the reaction with an allyl halide (like allyl bromide) to form an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical to selectively reduce the imine C=N bond without affecting the aldehyde group on the aromatic ring. masterorganicchemistry.com

Mild hydride reagents are particularly favored for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are widely used due to their enhanced stability at mildly acidic pH, which is optimal for imine formation, and their chemoselectivity for imines over aldehydes. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic hydrogenation is another powerful method, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. wikipedia.org This approach is considered a green chemistry alternative as it often produces water as the only byproduct. wikipedia.org The reaction conditions must be carefully controlled to prevent over-alkylation or reduction of the benzaldehyde functionality.

Below is a summary of common reducing agents used in reductive amination:

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; does not reduce aldehydes or ketones. Sensitive to water. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Stable in mildly acidic conditions; selectively reduces imines. commonorganicchemistry.com Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates. |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting aldehyde. Typically added after imine formation is complete. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various | Green method; requires specialized equipment for handling hydrogen gas. High selectivity is achievable. wikipedia.org |

While the synthesis of this compound itself does not generate a stereocenter on the allyl group, the principles of stereochemical control are crucial in the broader context of allylamine (B125299) synthesis, particularly when substituted allyl groups are used. Asymmetric reductive amination can be employed to create chiral amines by using a chiral catalyst during the reduction of the imine intermediate. wikipedia.org This is particularly relevant if derivatives of this compound with stereocenters on the allyl chain were to be synthesized. The stereochemistry is determined during the reduction step of the prochiral imine, where the chiral catalyst directs the hydride attack to one face of the C=N double bond.

Introduction of the Aldehyde Functionality on Allylanilines

A divergent approach to this compound involves the introduction of a formyl (-CHO) group onto an N-allylaniline precursor. This is typically accomplished through electrophilic aromatic substitution, where the allylamino group acts as a strong activating, ortho-, para-directing substituent. Due to steric hindrance from the allylamino group, the formylation reaction predominantly occurs at the para position.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, including N-alkylated anilines. chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring of N-allylaniline. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde, this compound. wikipedia.org The reaction is generally mild and efficient for activated substrates. ijpcbs.com

Other classical formylation reactions can also be considered, although they may be less suitable for this specific substrate:

Gattermann-Koch Reaction : This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst mixture, typically aluminum chloride (AlCl₃) and copper(I) chloride. It is generally effective for simple aromatic hydrocarbons but is not applicable to phenol, phenol ether, or aniline substrates due to catalyst complexation with the heteroatom. wikipedia.orgbyjus.com

Gattermann Reaction : A modification that uses hydrogen cyanide (HCN) or, more safely, zinc cyanide (Zn(CN)₂) and HCl. This method is applicable to phenols and some heteroaromatic compounds. thermofisher.comunacademy.com

Duff Reaction : This method uses hexamine (hexamethylenetetramine) as the formyl source and is primarily used for the ortho-formylation of phenols. wikipedia.orgchem-station.com It is generally inefficient and requires strongly activating groups. wikipedia.org

A comparison of these formylation methods is presented below:

| Reaction | Reagents | Substrate Scope | Typical Position |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (anilines, phenols), heterocycles chemistrysteps.comwikipedia.org | Para (for N-alkylanilines) |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Alkylbenzenes, polycyclic aromatic hydrocarbons byjus.com | Para |

| Gattermann | HCN (or Zn(CN)₂), HCl, Lewis Acid | Phenols, phenolic ethers, heterocycles unacademy.com | Para |

| Duff | Hexamine, acid (e.g., glyceroboric acid) | Phenols, highly activated arenes wikipedia.orgchem-station.com | Ortho |

An alternative divergent route involves the oxidation of a precursor molecule where the aldehyde functionality is present in a lower oxidation state, such as a methyl group or a benzyl (B1604629) alcohol.

The synthesis could start from 4-methyl-N-allylaniline. However, the direct oxidation of the methyl group to an aldehyde is a challenging transformation that often requires harsh conditions and may suffer from low selectivity, with potential for over-oxidation to the carboxylic acid.

A more controlled and widely used approach is the selective oxidation of the corresponding benzyl alcohol, (4-(allylamino)phenyl)methanol. This precursor can be synthesized, for example, by the reduction of a 4-(allylamino)benzoic acid ester. The oxidation of the benzyl alcohol to the aldehyde requires mild and chemoselective conditions to avoid oxidation of the allylic double bond or the nitrogen atom. Several modern catalytic systems are well-suited for this purpose:

Copper/TEMPO Catalysis : A system using a copper(I) salt (e.g., CuI) and a nitroxyl radical such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can selectively oxidize primary benzyl alcohols to aldehydes using molecular oxygen or air as the terminal oxidant. nih.govorganic-chemistry.org These reactions are often performed under mild conditions and show high functional group tolerance. nih.gov

Manganese Dioxide : Activated manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic alcohols. sciencemadness.org The reaction is typically performed by stirring the alcohol with a suspension of MnO₂ in a non-polar solvent like dichloromethane or petroleum ether. It is known for its high selectivity for these types of alcohols. sciencemadness.org

Photocatalytic Oxidation : Green chemistry approaches using photocatalysts, such as Eosin Y, with visible light and molecular oxygen (O₂) as the oxidant have been developed for the selective oxidation of benzyl alcohols. organic-chemistry.org These methods operate under very mild conditions and are environmentally benign. organic-chemistry.org

Palladium Catalysis : Polymer-supported palladium nanoparticle catalysts can be used for the aerobic oxidation of benzyl alcohols in water, offering high selectivity and catalyst recyclability. researchgate.net

These methods provide excellent yields of aldehydes while preserving the sensitive allylamino moiety, making the oxidation of (4-(allylamino)phenyl)methanol a viable and efficient final step in a divergent synthesis of the target compound. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers significant advantages over traditional methods, which often rely on volatile organic solvents and harsh reaction conditions. By embracing greener alternatives, chemists can develop more sustainable and economically viable processes.

Solvent-Free and Aqueous Reaction Environments

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of N-allylated anilines, a class of compounds to which this compound belongs, has been successfully achieved in solvent-free and aqueous systems, often with the aid of microwave irradiation to accelerate the reaction.

Solvent-Free Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions without a solvent. This technique can lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. For the N-allylation of anilines, a solvent-free approach typically involves the direct reaction of the aniline with an allylating agent, such as allyl bromide, under microwave irradiation. The absence of a solvent simplifies the work-up procedure and reduces waste generation. While a direct solvent-free synthesis of this compound has not been extensively reported, related reactions with other substituted anilines provide a strong precedent for its feasibility. For instance, the microwave-assisted reaction of various anilines with allyl bromide under solvent-free conditions has been shown to be highly efficient organic-chemistry.org.

Mechanochemistry, which involves inducing reactions in the solid state by grinding, is another promising solvent-free technique. The N-arylation of amino alcohols and diamines has been successfully performed using a planetary ball mill with metallic copper powder as a catalyst, demonstrating the potential of mechanochemistry for forming C-N bonds without the need for solvents acs.org. This approach could potentially be adapted for the N-allylation of 4-aminobenzaldehyde.

Interactive Data Table: Representative Solvent-Free N-Allylation of Anilines

| Aniline Derivative | Allylating Agent | Conditions | Yield (%) | Reference |

| Aniline | Allyl Bromide | Microwave, 100°C, 8 min | 86 | Inferred from researchgate.net |

| p-Toluidine | Allyl Bromide | Microwave, neat | High | Inferred from organic-chemistry.org |

| p-Anisidine | Allyl Bromide | Microwave, neat | High | Inferred from organic-chemistry.org |

| 4-Fluoroaniline | Allyl Bromide | Microwave, neat | High | Inferred from organic-chemistry.org |

Aqueous Reaction Environments:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The N-allylation of anilines has been achieved in aqueous media, often with the use of a mild base and without the need for a catalyst. A highly selective diallylation of anilines with allyl bromide has been reported in an aqueous ethanol solution in the presence of potassium carbonate researchgate.net. By carefully controlling the reaction conditions, it is possible to favor the formation of the mono-allylated product, which would be this compound in this case. Microwave irradiation can also be employed to accelerate reactions in aqueous media, leading to rapid and efficient synthesis of N-aryl azacycloalkanes from aniline derivatives and dihalides researchgate.net.

Interactive Data Table: Catalyst-Free N,N-Diallylation of Anilines in Aqueous Ethanol

| Aniline Derivative | Allylating Agent | Base | Solvent | Temperature (°C) | Yield of Diallyl Product (%) | Reference |

| Aniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 95 | researchgate.net |

| 4-Methylaniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 92 | researchgate.net |

| 4-Methoxyaniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 96 | researchgate.net |

| 4-Chloroaniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | 70 | 90 | researchgate.net |

Biocatalytic Pathways for Sustainable Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable route for the synthesis of fine chemicals. Enzymes operate under mild conditions of temperature and pH, are highly selective, and can be derived from renewable resources.

Reductive Aminases for N-Allylation:

A promising biocatalytic approach for the synthesis of this compound involves the use of reductive aminases (RedAms) or imine reductases (IREDs) acs.orgnih.gov. These enzymes catalyze the reductive amination of aldehydes and ketones with a variety of amines. The synthesis of this compound could be envisioned through the reductive amination of an allyl-containing aldehyde with 4-aminobenzaldehyde, or more plausibly, the reductive amination of benzaldehyde with allylamine, followed by further functionalization. However, a more direct route would involve the reductive amination of an appropriate carbonyl compound with an allylamine.

Recent research has demonstrated the broad substrate scope of these enzymes, including their ability to accept aromatic aldehydes and various amines nih.govresearchgate.net. For instance, amine dehydrogenases (AmDHs) have been shown to efficiently catalyze the reductive amination of a range of aromatic and aliphatic ketones and aldehydes with high conversion rates and stereoselectivity nih.govrsc.org. While the direct biocatalytic synthesis of this compound has not been explicitly detailed, the existing data on the substrate tolerance of reductive aminases strongly suggests its feasibility.

Interactive Data Table: Substrate Scope of Amine Dehydrogenases in Reductive Amination

| Carbonyl Substrate | Amine Donor | Enzyme | Conversion (%) | Reference |

| Benzaldehyde | Ammonia (B1221849) | Ch1-AmDH | >98 | nih.gov |

| 4-Methoxybenzaldehyde | Ammonia | Ch1-AmDH | >98 | nih.gov |

| Phenylacetaldehyde | Ammonia | Bb-PhAmDH | 93 | researchgate.net |

| 2-Hexanone | Ammonia | Ch1-AmDH | >98 | nih.gov |

The development of these green synthetic methodologies for this compound is a testament to the ongoing efforts within the chemical community to create more sustainable and environmentally responsible manufacturing processes. Further research in this area will undoubtedly lead to even more efficient and greener routes to this important chemical intermediate.

Chemical Reactivity and Transformation Mechanisms of 4 Allylamino Benzaldehyde

Investigations into Aldehyde Functional Group Transformations

The aldehyde group in 4-(Allylamino)benzaldehyde is a versatile functional group that readily undergoes transformations, allowing for the synthesis of a diverse array of derivatives.

Nucleophilic Addition Reactions and Derivatives Formation

The carbonyl carbon of the aldehyde group in this compound is electrophilic and is susceptible to attack by nucleophiles. This reactivity is the basis for several important chemical reactions. Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive in nucleophilic addition reactions compared to aliphatic aldehydes. This is attributed to the electron-donating resonance effect of the aromatic ring, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.orgopenstax.org

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of imine chemistry and proceeds through a nucleophilic addition mechanism. The reaction is typically reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

Table 1: General Factors Influencing Schiff Base Condensation

| Factor | Influence on Reaction |

| Amine Nucleophilicity | More nucleophilic amines generally react faster. |

| Steric Hindrance | Bulky substituents on either the aldehyde or the amine can slow down the reaction. |

| pH | The reaction is often catalyzed by acid, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. |

| Solvent | The choice of solvent can affect the solubility of reactants and the position of the equilibrium. |

| Water Removal | Removal of water, a byproduct, drives the equilibrium towards the formation of the imine. |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. This compound can serve as the aldehyde component in this reaction. The active methylene compound, such as malonic acid or its esters, is deprotonated by the base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensation product. nih.gov The use of a weak base is crucial to prevent the self-condensation of the aldehyde. wikipedia.org

Aldol (B89426) Condensation: The aldol condensation is a reaction between two carbonyl compounds, one of which must have an α-hydrogen, to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.org In a crossed or mixed aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic acceptor for an enolate generated from another carbonyl compound (a ketone or a different aldehyde possessing α-hydrogens). libretexts.org This type of reaction is often referred to as a Claisen-Schmidt condensation. libretexts.org The success of mixed aldol reactions relies on the higher reactivity of aldehydes as electrophiles compared to ketones. libretexts.org

Table 2: Comparison of Knoevenagel and Aldol Condensations with this compound

| Reaction | Nucleophile | Catalyst | Initial Product | Final Product |

| Knoevenagel | Active methylene compound (e.g., malononitrile, diethyl malonate) | Weak base (e.g., piperidine, ammonia) | Aldol-type adduct | α,β-unsaturated dicarbonyl or related compound |

| Aldol (Claisen-Schmidt) | Enolate of a ketone or another aldehyde | Base (e.g., NaOH, KOH) or acid | β-hydroxy ketone/aldehyde | α,β-unsaturated ketone/aldehyde |

The addition of hydrogen cyanide (HCN) to the carbonyl group of this compound results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(4-(allylamino)phenyl)acetonitrile. This reaction is a classic example of nucleophilic addition to an aldehyde. ualberta.ca The reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.orglibretexts.org

The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is then protonated to yield the cyanohydrin. chemistrysteps.com The formation of cyanohydrins is a reversible process. libretexts.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. ualberta.ca

Redox Chemistry of the Formyl Moiety

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to an alcohol.

The formyl group of this compound can be selectively oxidized to a carboxyl group, yielding 4-(allylamino)benzoic acid. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant is crucial to ensure that other functional groups in the molecule, such as the allylamino group and the aromatic ring, remain unaffected.

Mild oxidizing agents are generally preferred for this conversion. While specific studies on the oxidation of this compound are not detailed in the provided search results, general methods for the oxidation of benzaldehyde derivatives can be considered. For instance, aerobic oxidation catalyzed by metal-organic frameworks has been shown to convert benzyl (B1604629) alcohol to benzoic acid via a benzaldehyde intermediate, with the selectivity being temperature-dependent. rsc.org Other methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) or selenium-catalyzed oxidation with hydrogen peroxide. mdpi.com

Chemoselective Reduction to Alcohol Derivatives

The aldehyde group in this compound is susceptible to reduction to a primary alcohol, yielding (4-(allylamino)phenyl)methanol. A key challenge in this transformation is the chemoselective reduction of the aldehyde in the presence of the reactive allyl group. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mild nature and selectivity for carbonyl compounds over non-polar multiple bonds like the C=C bond of the allyl group. masterorganicchemistry.comlibretexts.org

The reduction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol. The hydride from the borohydride anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated by the solvent to yield the alcohol. libretexts.org The general order of reactivity for carbonyl groups towards sodium borohydride is aldehydes > ketones > esters, making the selective reduction of the aldehyde in this compound highly efficient. sci-hub.sescribd.com

While specific experimental data for the reduction of this compound is not extensively reported, the reduction of analogous aminobenzaldehydes provides a strong precedent. For instance, the reduction of 4-(diphenylamino)benzaldehyde (B1293675) to (4-(diphenylamino)phenyl)methanol (B1589101) is a known transformation. smolecule.com The conditions for such reductions are generally mild, preserving the integrity of other functional groups.

Table 1: Representative Conditions for Chemoselective Aldehyde Reduction

| Reducing Agent | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |

| Sodium Borohydride | Methanol or Ethanol | 0 to 25 | >90 | sci-hub.sescribd.com |

| Lithium Aluminium Hydride | Diethyl ether or THF | 0 to 35 | >95 | libretexts.org |

Note: This table presents typical conditions for the chemoselective reduction of aromatic aldehydes and serves as a guide for the reduction of this compound.

Reactivity of the Allylamine (B125299) Moiety

The allylamine portion of this compound offers a rich landscape for chemical transformations, involving both the olefinic double bond and the secondary amine.

Olefinic Reactions: Cycloadditions and Metathesis

The carbon-carbon double bond in the allyl group can participate in various addition and rearrangement reactions.

While this compound itself does not undergo intramolecular cycloaddition, its derivatives, where a diene is tethered to the molecule, can participate in intramolecular Diels-Alder reactions. For example, if the benzaldehyde moiety were to be modified to include a diene system, a [4+2] cycloaddition with the tethered allyl group could be envisioned to construct polycyclic nitrogen-containing heterocycles. The feasibility and stereochemical outcome of such reactions are influenced by the length and nature of the tether connecting the diene and the dienophile (the allyl group). nih.gov

Studies on analogous systems, such as N-allyl-N-arylenamines, have demonstrated the utility of this approach in synthesizing complex molecular architectures. The reaction typically requires thermal or Lewis acid catalysis to proceed. The substitution pattern on both the diene and the dienophile plays a crucial role in the reaction rate and selectivity.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org this compound can be a substrate for various metathesis reactions, leading to the formation of polymers or macrocycles.

Acyclic Diene Metathesis (ADMET) Polymerization: In the presence of a suitable ruthenium catalyst, such as Grubbs' catalyst, this compound could potentially undergo ADMET polymerization. This process would involve the intermolecular reaction of the allyl groups, leading to the formation of a polymer with repeating units connected by double bonds, and the liberation of ethylene (B1197577) gas. The aldehyde functionality would remain as a pendant group on the polymer backbone. wits.ac.za

Ring-Closing Metathesis (RCM): If a second olefin-containing substituent is introduced onto the nitrogen atom, creating a diallyl derivative, ring-closing metathesis can be employed to construct nitrogen-containing heterocyclic rings. masterorganicchemistry.com For example, the RCM of a hypothetical N,N-diallyl-4-formyl-aniline would yield a dihydro-1H-pyrrole derivative. The efficiency of the RCM reaction is dependent on the catalyst used, the solvent, and the concentration of the substrate.

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst | Generation | Key Features |

| Grubbs' Catalyst | First | Good activity for a range of functional groups. |

| Grubbs' Catalyst | Second | Higher activity and broader substrate scope. |

| Hoveyda-Grubbs Catalyst | Second | Increased stability and recyclability. |

Note: This table lists common ruthenium-based catalysts used in olefin metathesis reactions that would be applicable to derivatives of this compound.

Amination Reactions and Derivatives

The secondary amine in this compound is a nucleophilic center and can undergo various reactions to form new C-N or other heteroatom-N bonds.

The nitrogen atom of the allylamino group can be readily alkylated or acylated to produce a variety of derivatives.

Alkylation: The secondary amine can be N-alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the acid generated. The introduction of a second alkyl group would result in a tertiary amine. For instance, reaction with methyl iodide would yield 4-(N-allyl-N-methylamino)benzaldehyde.

Acylation: Acylation of the secondary amine can be achieved using acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would produce N-allyl-N-(4-formylphenyl)acetamide. The resulting amide is generally less nucleophilic and basic than the starting amine.

The reactivity of the secondary amine in these reactions is influenced by the electronic properties of the 4-formylphenyl group. The electron-withdrawing nature of the aldehyde group can slightly decrease the nucleophilicity of the nitrogen atom compared to a simple N-allylaniline.

Table 3: Common Reagents for N-Alkylation and N-Acylation

| Reaction | Reagent(s) | Product Type |

| Alkylation | Alkyl halide (e.g., CH3I, CH2=CHCH2Br) + Base | Tertiary Amine |

| Acylation | Acyl chloride (e.g., CH3COCl) + Base | Amide |

| Acylation | Acid anhydride (B1165640) (e.g., (CH3CO)2O) | Amide |

Note: This table provides examples of common reagents for the N-alkylation and N-acylation of secondary amines.

Formation of Quaternary Ammonium (B1175870) Salts

The secondary amine functionality within the this compound molecule allows it to undergo N-alkylation to form quaternary ammonium salts. This transformation, known as quaternization or the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom's lone pair of electrons on an electrophilic carbon of an alkylating agent, typically an alkyl halide. wikipedia.orgscienceinfo.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

In this process, the nitrogen atom of the allylamino group reacts with an alkyl halide (R-X, where R is an alkyl group and X is a halide) to form a tertiary ammonium salt first. A subsequent reaction with another molecule of the alkylating agent yields the permanently charged quaternary ammonium cation. wikipedia.org The reaction is typically carried out by heating the amine with the alkylating agent, sometimes in a solvent. The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom and a corresponding counter-anion. scienceinfo.com

The general scheme for the quaternization of this compound is as follows:

Step 1: Formation of Tertiary Ammonium Salt this compound + R-X → [4-(N-allyl-N-alkylamino)benzaldehyde]⁺X⁻

Step 2: Formation of Quaternary Ammonium Salt [4-(N-allyl-N-alkylamino)benzaldehyde]⁺X⁻ + R'-X → [4-(N-allyl-N-alkyl-N-R'-amino)benzaldehyde]⁺X⁻

The reactivity in this reaction depends on factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. The presence of both the allyl and benzaldehyde groups introduces unique electronic and steric factors that influence the nucleophilicity of the nitrogen atom.

| Reactant | Alkylating Agent (R-X) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | 4-(N-Allyl-N,N-dimethylamino)benzaldehydium iodide | Menschutkin Reaction nih.gov |

| This compound | Ethyl bromide (C₂H₅Br) | 4-(N-Allyl-N,N-diethylamino)benzaldehydium bromide | Menschutkin Reaction nih.gov |

| This compound | Benzyl chloride (C₆H₅CH₂Cl) | 4-(N-Allyl-N,N-dibenzylamino)benzaldehydium chloride | Menschutkin Reaction wikipedia.org |

Interplay Between Aldehyde and Allylamine Functionalities in Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic aldehyde center and a nucleophilic/reactive allylamine moiety, makes it a versatile substrate for cascade reactions. In these reactions, multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity from a simple starting material. The strategic positioning of the aldehyde and allylamine groups allows for their cooperative or sequential participation in intricate reaction pathways, including intramolecular cyclizations and multi-component reactions.

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions, where the allyl group and the aromatic ring can interact to form new heterocyclic systems. A notable example of such a transformation is the iodine-mediated intramolecular electrophilic aromatic cyclization. This type of reaction has been successfully applied to primary allylamines for the synthesis of quinoline (B57606) derivatives. organic-chemistry.org

The proposed mechanism for this transformation involves several steps:

Iodine Activation : Molecular iodine acts as a mild Lewis acid, activating the double bond of the allyl group.

Electrophilic Cyclization : The activated allyl group undergoes an electrophilic attack on the electron-rich benzaldehyde ring, forming a new carbon-carbon bond and a six-membered ring intermediate. The position of the cyclization is directed by the allylamino group.

Oxidation : Subsequent oxidation and aromatization lead to the final quinoline product.

For this compound, the aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This would likely make the cyclization step more challenging compared to substrates with electron-donating groups. However, the strong activating effect of the amino group could potentially overcome this deactivation. Optimization studies for similar systems have shown that the choice of base and solvent is critical, with potassium carbonate and chloroform (B151607) often providing the best results. organic-chemistry.org

| Parameter | Condition | Role | Observed Yields (for analogous substrates) |

|---|---|---|---|

| Catalyst/Mediator | Molecular Iodine (I₂) | Activates the allyl group for electrophilic attack. | Up to 84% |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes acid formed during the reaction. | |

| Solvent | Chloroform (CHCl₃) | Provides the reaction medium. |

Multi-component Reactions (MCRs) Incorporating Both Sites

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that incorporates structural features from each starting material. nih.govbeilstein-journals.org The dual functionality of this compound allows it to participate in MCRs where both the aldehyde and the allylamine groups are involved, leading to the construction of complex molecular architectures.

A relevant example is the photo-promoted radical cascade cyclization of related 4-(allylamino) substrates. In one study, 4-(allylamino)-3-cyanocoumarins were used in a mild, photo-induced multicomponent reaction to generate sulfonylated pyrido[3,2-c]coumarin derivatives. rsc.org This process involves the initiation of a radical sulfonylation which is followed by a cascade cyclization, demonstrating a sophisticated interplay of the allylamino functionality within an MCR framework. This metal-free and additive-free method highlights the potential for developing green and efficient syntheses. rsc.org

The aldehyde group of this compound can readily participate in imine- or iminium-initiated MCRs, such as the Ugi, Hantzsch, or Mannich reactions. nih.govmdpi.com In these scenarios, the aldehyde would typically condense with an external amine. Subsequently, the allylamino moiety could be involved in a later step of the cascade, or it could influence the reaction's outcome through its electronic and steric properties. For instance, in a Hantzsch-type dihydropyridine (B1217469) synthesis, this compound would serve as the aldehyde component, reacting with a β-ketoester and an ammonia (B1221849) source to construct the dihydropyridine core. beilstein-journals.orgnih.gov The allylamino group would be incorporated into the final product as a substituent on the phenyl ring.

| Reaction Type | Key Substrate Feature | Reaction Components | Key Transformation Steps | Product Class |

|---|---|---|---|---|

| Photo-promoted Radical Cascade Cyclization | 4-(Allylamino) group | 4-(Allylamino)-3-cyanocoumarins, Sulfonylating agent | 1. Radical Sulfonylation 2. Cascade Cyclization | Sulfonylated Pyrido[3,2-c]coumarins |

Applications in Materials Science and Supramolecular Chemistry

Role as a Monomer and Building Block in Polymer Science

The utility of a molecule as a monomer or building block in polymer science is predicated on its reactive functional groups. While 4-(Allylamino)benzaldehyde possesses both an aldehyde and a secondary allyl amine group, which could theoretically participate in polymerization reactions, specific studies detailing its use in the following contexts have not been found in the available literature.

Condensation Polymerization for Functional Polyimines and Poly(amido amines)

A thorough search of scholarly articles and patents did not yield any specific examples or detailed research findings on the use of this compound as a monomer in the condensation polymerization to form functional polyimines or poly(amido amines). Polyimines are typically formed through the reaction of diamines and dialdehydes, and while this compound contains an aldehyde group, its monofunctional nature in this context would likely make it a chain terminator rather than a monomer for high molecular weight polymers, unless used in more complex, specifically designed polymerization schemes which are not documented. Similarly, its role in the synthesis of poly(amido amines) is not described.

Cross-Linking Agent in Advanced Polymeric Networks

The bifunctionality of this compound, featuring a polymerizable allyl group and a reactive aldehyde group, suggests its potential as a cross-linking agent. The aldehyde could react with functional groups on existing polymer chains (like amines), while the allyl group could participate in free-radical polymerization to form cross-links. However, no specific studies or data were found that demonstrate or characterize the use of this compound for creating advanced polymeric networks.

Design and Assembly of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The aromatic ring, amine, and aldehyde functionalities of this compound could potentially engage in such interactions.

Self-Assembly via Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound includes a secondary amine that can act as a hydrogen bond donor and an aldehyde oxygen that can act as an acceptor. The benzene (B151609) ring allows for potential π-π stacking interactions. These features are conducive to self-assembly processes. Nevertheless, a review of existing research revealed no specific studies that investigate or report on the self-assembly of this compound into defined supramolecular architectures through these non-covalent interactions.

Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks. Aldehyde-containing molecules are frequently used as linkers in the synthesis of imine-linked COFs. While theoretically possible, there is no published research that specifically employs this compound as a building block or linker for the formation of either COFs or MOFs. The presence of the allyl group would represent a functionalization of the pore walls, but this specific application has not been documented.

Molecular Recognition and Host-Guest Systems

Following a comprehensive review of available scientific literature, no specific research findings, detailed examples, or quantitative data on the application of This compound in molecular recognition and host-guest systems were identified.

The aldehyde functional group and the allyl amine substituent present in the molecule offer potential sites for interaction and functionalization, which are key aspects in the design of host-guest systems and molecular sensors. Typically, benzaldehyde (B42025) derivatives can be incorporated into larger macrocyclic structures, such as calixarenes or Schiff bases, which can then act as hosts for various guest molecules. The amino group can also be a site for binding interactions, particularly with metal ions or through hydrogen bonding.

However, specific studies detailing the synthesis of such systems derived from this compound and their subsequent application in molecular recognition—including data on binding constants, association constants, or spectroscopic shifts upon complexation—are not present in the currently accessible body of research. Therefore, it is not possible to provide detailed research findings or data tables on this specific topic for this compound.

Catalysis and Ligand Design Studies

Organocatalytic Applications of the Aldehyde/Amine Framework

The aldehyde and amine components of 4-(Allylamino)benzaldehyde can, in principle, participate in key organocatalytic cycles.

The secondary amine of the allylamino group can react with a separate aldehyde or ketone substrate to form an enamine, a powerful nucleophile in organocatalysis. Conversely, the benzaldehyde (B42025) moiety of the molecule can react with a chiral secondary amine catalyst to generate an iminium ion, which is a key electrophilic intermediate in many asymmetric transformations.

Conceptual Enamine and Iminium Ion Catalysis Pathways:

| Catalysis Type | Role of this compound | Reactant | Intermediate | Potential Product Type |

| Enamine | Acts as the amine source | Aldehyde/Ketone | Enamine | α-Functionalized carbonyls |

| Iminium Ion | Acts as the aldehyde source | Chiral Amine | Iminium Ion | β-Functionalized carbonyls |

This table is a conceptual representation and not based on published experimental data for this compound.

The inherent structure of this compound allows for the introduction of chirality, which is fundamental for asymmetric catalysis. This could be achieved by modifying either the allyl group or by introducing a chiral auxiliary to the nitrogen atom. Such chiral derivatives could then serve as organocatalysts for a variety of stereoselective reactions.

Ligand Precursor for Metal-Catalyzed Reactions

The allylamino and benzaldehyde functionalities provide multiple coordination points, making this compound a versatile precursor for the synthesis of ligands for transition metal catalysis.

The aldehyde group can be readily converted into other functional groups, such as alcohols or imines, which can then be used to introduce chirality or additional coordinating atoms. The allyl group can also be functionalized to create multidentate chiral ligands. For instance, the formation of a Schiff base by reacting the aldehyde with a chiral primary amine would yield a chiral imine ligand capable of coordinating with various transition metals.

Potential Chiral Ligand Synthesis Strategies:

| Starting Material | Reagent/Reaction | Resulting Ligand Type | Potential Metal Complex |

| This compound | Chiral Primary Amine | Chiral Imine | Palladium, Copper, Rhodium |

| This compound | Reduction, then reaction with chiral phosphine | Chiral Amino-phosphine | Ruthenium, Iridium |

| This compound | Dihydroxylation of allyl group | Chiral Amino-diol | Titanium, Vanadium |

This table outlines hypothetical synthetic routes and has not been experimentally validated in the literature for this compound.

For applications in industrial processes, the immobilization of catalysts onto solid supports is highly desirable to facilitate catalyst recovery and reuse. The structure of this compound offers several handles for immobilization. The aromatic ring can be functionalized for covalent attachment to a polymer support, or the aldehyde/amine groups can be used to anchor the molecule to materials like silica or alumina. Once immobilized, the molecule could either act as a heterogeneous organocatalyst or be further modified to support a metal catalyst.

Conceptual Immobilization Approaches:

| Support Material | Functionalization Strategy | Resulting Catalyst Type |

| Polystyrene Resin | Covalent attachment via the aromatic ring | Heterogeneous Organocatalyst or Ligand Support |

| Silica Gel | Reaction of the aldehyde with aminosilanized silica | Heterogeneous Ligand/Catalyst |

| Alumina | Adsorption through polar interactions | Supported Catalyst |

This table presents potential immobilization strategies based on general chemical principles, not on specific studies of this compound.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in 4-(allylamino)benzaldehyde. The aldehydic proton (CHO) is expected to appear as a singlet significantly downfield, typically in the range of 9.7-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will present as two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (and meta to the aldehyde) would appear upfield (around 6.6-6.8 ppm), while the protons ortho to the electron-withdrawing aldehyde group (and meta to the amino group) would be further downfield (around 7.7-7.9 ppm).

The allyl group protons will exhibit a more complex pattern. The CH proton adjacent to the nitrogen will likely be a multiplet around 5.8-6.1 ppm. The terminal vinylic protons (=CH₂) are expected to show two distinct signals around 5.1-5.4 ppm, and the methylene (B1212753) protons (NCH₂) adjacent to the nitrogen would appear as a doublet around 3.9-4.2 ppm. A signal for the N-H proton is also expected, though its chemical shift can be broad and variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data. The most downfield signal would correspond to the aldehydic carbon (C=O), expected around 190-192 ppm. The aromatic carbons will show four distinct signals. The carbon bearing the aldehyde group (C1) and the carbon bearing the allylamino group (C4) would be distinct from the protonated aromatic carbons. The carbons of the allyl group are expected in the aliphatic and olefinic regions of the spectrum.

2D NMR Analysis:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. Key correlations would be observed between the ortho and meta protons on the aromatic ring and within the allyl group's spin system, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for identifying quaternary carbons, for instance, by showing a correlation from the aldehydic proton to the C1 aromatic carbon, and from the aromatic protons to the non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be instrumental in determining the molecule's preferred conformation, for example, by showing correlations between the N-H proton and the adjacent methylene protons of the allyl group, or between the allyl group protons and the ortho protons of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CHO | 9.7 - 10.0 (s) | 190 - 192 |

| C1-CHO | - | 128 - 132 |

| C2/C6-H | 7.7 - 7.9 (d) | 131 - 133 |

| C3/C5-H | 6.6 - 6.8 (d) | 111 - 113 |

| C4-N | - | 153 - 155 |

| N-H | Variable (broad s) | - |

| N-CH₂ | 3.9 - 4.2 (d) | 45 - 48 |

| -CH= | 5.8 - 6.1 (m) | 133 - 135 |

| =CH₂ | 5.1 - 5.4 (m) | 116 - 118 |

Conformational Analysis via NMR

The flexibility of the allylamino group allows for different spatial arrangements or conformations. NMR spectroscopy, particularly through NOESY experiments and the analysis of coupling constants at various temperatures, can provide insight into the most stable conformation. The rotation around the C4-N bond and the N-CH₂ bond would be of particular interest. NOESY data could reveal the proximity of the allyl group protons to the aromatic ring protons, indicating the preferred orientation of the substituent relative to the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. For the molecular formula C₁₀H₁₁NO, the calculated exact mass is approximately 161.0841 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion ([M]⁺˙ at m/z 161) would be selected. Common fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the N-allyl bond would result in a fragment ion at m/z 120, corresponding to [H₂N-C₆H₄-CHO]⁺˙.

Loss of a hydrogen atom: Fragmentation of the aldehyde group could lead to the loss of a hydrogen radical, producing a stable acylium ion [M-H]⁺ at m/z 160.

Loss of carbon monoxide: The [M-H]⁺ ion could further lose a molecule of carbon monoxide (CO), resulting in a fragment at m/z 132.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde would be prominent, typically appearing around 1685-1705 cm⁻¹. The N-H stretching vibration should appear as a medium-intensity band in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the allyl group would be observed in the 1580-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the ring-breathing mode, are often strong in the Raman spectrum. The C=C double bond of the allyl group and the C=O carbonyl group would also be Raman active, providing further confirmation of these functional groups.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aldehyde C-H | Stretch | 2720 - 2820 (often two bands) |

| C=O (Aldehyde) | Stretch | 1685 - 1705 |

| C=C (Aromatic & Alkene) | Stretch | 1580 - 1650 |

| N-H | Bend | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Identification of Characteristic Functional Group Frequencies

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for identifying the key functional groups within a molecule. For this compound, these techniques would be expected to reveal characteristic signals for the aldehyde, secondary amine, allyl group, and the substituted benzene ring.

Based on established principles and data from analogous compounds, the expected characteristic frequencies are summarized below.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Functional Group | Spectroscopic Technique | Expected Characteristic Absorption/Signal |

| Aldehyde (C=O) | IR Spectroscopy | Strong absorption band in the region of 1685-1705 cm⁻¹ |

| Aldehyde (C-H) | IR Spectroscopy | Two weak absorption bands around 2720 cm⁻¹ and 2820 cm⁻¹ |

| Aldehyde (CHO) | ¹H NMR Spectroscopy | Singlet peak in the downfield region, typically between δ 9.5-10.5 ppm |

| Secondary Amine (N-H) | IR Spectroscopy | Moderate absorption band in the region of 3300-3500 cm⁻¹ |

| Secondary Amine (N-H) | ¹H NMR Spectroscopy | Broad singlet that can appear over a wide chemical shift range |

| Allyl Group (C=C) | IR Spectroscopy | Absorption band around 1640-1680 cm⁻¹ |

| Allyl Group (=C-H) | IR Spectroscopy | Absorption bands in the region of 3010-3095 cm⁻¹ (stretch) and 910-990 cm⁻¹ (out-of-plane bend) |

| Allyl Group | ¹H NMR Spectroscopy | Characteristic signals for the vinyl and methylene protons |

| Aromatic Ring (C=C) | IR Spectroscopy | Absorption bands in the region of 1450-1600 cm⁻¹ |

| Aromatic Ring (C-H) | IR Spectroscopy | Absorption bands in the region of 3000-3100 cm⁻¹ |

| Aromatic Ring | ¹H NMR Spectroscopy | Signals in the aromatic region, typically between δ 6.5-8.0 ppm |

X-ray Diffraction for Solid-State Structural Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, X-ray diffraction analysis is indispensable.

Single Crystal X-ray Crystallography for Bond Lengths, Angles, and Intermolecular Interactions

Growing a suitable single crystal of this compound would be the first and most critical step for this analysis. Once a crystal of sufficient quality is obtained, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, this technique would elucidate the nature of intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding (likely involving the N-H group of the amine and the C=O group of the aldehyde), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Without experimental data, a table of bond lengths and angles cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods calculate the electronic distribution and energy levels, which in turn dictate the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is frequently employed to optimize molecular geometry and calculate various ground-state properties of benzaldehyde (B42025) derivatives with a high degree of accuracy. conicet.gov.arelixirpublishers.com For 4-(Allylamino)benzaldehyde, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. These calculations form the basis for further analysis of the molecule's electronic characteristics and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

| Parameter | Description | Typical Value Range for Similar Compounds (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 |

Note: Specific computational values for this compound are not detailed in the surveyed literature; the table presents typical values for analogous amino benzaldehydes to illustrate the expected data. conicet.gov.ar

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. wolfram.comavogadro.cc These maps are generated by calculating the electrostatic potential on the surface of the molecule, which is defined by a specific electron density. walisongo.ac.id The MEP is color-coded to identify regions of varying electron density:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this region is expected around the oxygen atom of the carbonyl group. mdpi.com

Blue: Indicates regions of low electron density and positive electrostatic potential, representing electrophilic sites prone to nucleophilic attack. mdpi.com

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would visually confirm the electron-rich nature of the carbonyl oxygen and the delocalization of charge from the nitrogen atom into the aromatic ring, highlighting the nucleophilic and electrophilic centers of the molecule. conicet.gov.arwalisongo.ac.id

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. utdallas.edu For this molecule, key rotations would include the bond between the aromatic ring and the nitrogen atom, as well as the bonds within the flexible allyl group.

By systematically rotating these bonds and calculating the corresponding energy using methods like DFT, a potential energy curve can be generated. The points on this curve with the lowest energy represent the most stable, and therefore most populated, conformations of the molecule under thermal equilibrium. nih.gov Identifying these energy minima is crucial as the geometry of the most stable conformer is used for subsequent calculations of molecular properties. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Reaction Mechanism Elucidation Through Transition State Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can understand the mechanistic details and predict the feasibility of a reaction. nih.gov

For a proposed reaction involving this compound, such as Schiff base formation or an allylation reaction, computational methods can identify the structures of the reactants, transition states (TS), intermediates, and products. canterbury.ac.uknih.gov DFT calculations are commonly used to determine the energies of each of these species.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. By mapping the energies of all species along the reaction coordinate, a complete energy profile for the reaction pathway can be constructed. pku.edu.cn This profile can reveal whether a reaction is likely to proceed, identify the rate-determining step, and explain observed product selectivities. nih.gov

| Reaction Coordinate Species | Description |

|---|---|

| Reactants | The starting materials of the reaction (e.g., this compound and another reagent). |

| Transition State (TS) | The highest energy structure along the reaction pathway, representing the energy barrier to be overcome. |

| Intermediate | A metastable species formed during the reaction, corresponding to a local energy minimum. |

| Products | The final molecules formed after the reaction is complete. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state (ETS - EReactants). |

Solvent Effects on Reaction Dynamics

The chemical reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, are often employed to model these effects. rsc.orgnih.gov These studies can provide insights into how solvent molecules stabilize or destabilize reactants, transition states, and products, thereby affecting the reaction rate and mechanism. rsc.orgchemrxiv.org For instance, theoretical studies on other organic reactions, like cycloadditions and eliminations, have demonstrated the critical role of the solvent environment. dntb.gov.uasemanticscholar.org However, no specific computational studies detailing the solvent effects on the reaction dynamics of this compound have been reported. Such an investigation would be valuable for optimizing reaction conditions for its synthesis or subsequent transformations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a virtual microscope to observe the motion and interactions of molecules over time. These simulations are crucial for understanding the behavior of molecules in liquids and solids. uchicago.edumdpi.com

Intermolecular Interactions in Condensed Phases

In a condensed phase, molecules are in constant interaction with their neighbors. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, dictate the physical properties of the substance. gatech.edu Computational studies on other benzaldehyde derivatives have explored intermolecular contacts in their crystalline state, providing information on how these molecules pack together. rsc.org MD simulations could extend this understanding by revealing the dynamic nature of these interactions for this compound in a liquid state or in solution, but such studies are currently absent from the literature. Research on the solvation of similar molecules like benzaldehyde has been conducted, offering a framework for how such investigations could be approached. researchgate.net

Self-Assembly Mechanism Simulation

Self-assembly is the process by which molecules spontaneously form ordered structures. Understanding the mechanism of self-assembly is key to designing new materials and functional systems. While experimental work has been done on the self-assembly of benzaldehyde-functionalized molecules on surfaces, computational simulations of the self-assembly mechanism of this compound itself are not available. nih.gov Such simulations could predict whether this molecule is likely to form aggregates, micelles, or other organized structures in different environments, and provide a detailed picture of the forces driving this process.

Emerging Research Frontiers and Future Outlook

Development in Responsive Chemical Systems

The integration of 4-(Allylamino)benzaldehyde into stimuli-responsive materials, or "smart" materials, represents a significant area of future research. These materials can undergo reversible changes in their physical or chemical properties in response to external stimuli such as pH, light, or temperature.

The amine and aldehyde functionalities of this compound are key to its potential in this field. The secondary amine group can be protonated or deprotonated in response to changes in pH, altering the molecule's electronic properties and solubility. This pH-sensitivity could be harnessed in hydrogels or polymer systems. For instance, polymers incorporating this moiety could exhibit swelling or shrinking behavior based on the acidity of the surrounding environment. mdpi.com

Furthermore, the aldehyde group can form dynamic covalent bonds, such as imines (Schiff bases), with primary amines. nih.gov This reversible bond formation is fundamental to creating self-healing polymers and adaptable networks. Hydrogels formed using dialdehyde (B1249045) compounds with diamine cross-linkers have shown responsiveness to pH and redox conditions. researchgate.net By incorporating this compound as a monomer or functional component, new multi-stimuli responsive systems could be designed. The allyl group provides a convenient handle for polymerization, allowing the compound to be readily integrated into larger macromolecular structures.

| Stimulus | Responsive Functional Group | Potential Application |

| pH | Allylamino group | pH-sensitive drug delivery, sensors |

| Redox | Imine bond (derivative) | Redox-controlled release systems |

| Light | Azobenzene (if incorporated) | Photo-switchable materials |

Integration into Advanced Analytical Probes (excluding biological/medical)

The development of chemosensors for environmental and industrial monitoring is a critical area of analytical chemistry. Benzaldehyde (B42025) derivatives, particularly those capable of forming Schiff bases, have been extensively studied as colorimetric and fluorescent probes for detecting various analytes, especially metal ions. mdpi.comnanochemres.org

This compound can serve as a precursor for Schiff base ligands. Condensation of its aldehyde group with various amines can yield a library of ligands with tailored selectivity and sensitivity. The lone pair electrons on the imine nitrogen and the allylamino nitrogen can coordinate with metal ions, leading to a change in the electronic structure of the molecule. mdpi.com This change often manifests as a visible color change or a shift in fluorescence emission, enabling naked-eye detection or spectroscopic quantification. semanticscholar.org

Research has shown that Schiff base sensors can detect a range of metal ions including Cu²⁺, Fe³⁺, Cr³⁺, and Hg²⁺. mdpi.comsemanticscholar.orguq.edu.au The selectivity of the sensor can be tuned by modifying the structure of the amine used to form the Schiff base. The allylamino group in this compound could also play a role in modulating the electronic properties and binding affinity of the resulting sensor molecule.

Table: Potential Metal Ion Detection via Schiff Base Derivatives

| Target Ion | Sensing Mechanism | Expected Observation |

|---|---|---|

| Cu²⁺ | Coordination with imine and amino groups | Color change / Fluorescence quenching |

| Fe³⁺ | Ligand-to-metal charge-transfer (LMCT) | New absorption band in UV-Vis spectrum |

| Hg²⁺ | Chelation-enhanced fluorescence change | "Turn-on" or "turn-off" fluorescence |

For example, a sensor based on 4-(dimethylamino)benzaldehyde (B131446) immobilized on a chitosan (B1678972) film was developed for the optical detection of Copper(II) ions. researchgate.net A similar approach could be adopted for this compound, with the allyl group offering an additional site for immobilization onto solid supports or polymer films.

Expansion of Sustainable Synthetic Methodologies for Derivatives

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly guiding synthetic chemistry. dergipark.org.trscholarena.com Future research on this compound will likely focus on developing eco-friendly methods for its synthesis and the preparation of its derivatives. researchgate.net

Key areas for sustainable synthetic development include:

Use of Green Solvents: Shifting from volatile organic compounds to greener alternatives like water, supercritical CO₂, or deep eutectic solvents (DES) can significantly reduce the environmental impact of synthesis. dergipark.org.trresearchgate.net

Catalysis: Employing efficient and recyclable catalysts, including biocatalysts (enzymes), organocatalysts, or magnetically recoverable nanocatalysts, can improve reaction efficiency and reduce waste. researchgate.netjsynthchem.comrsc.org

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that incorporate the maximum number of atoms from the reactants into the final product minimizes waste. rsc.org A sustainable route to complex heterocyclic structures has been demonstrated via a one-pot, three-component reaction involving an aryl aldehyde. rsc.org

Energy Efficiency: The use of alternative energy sources like microwave irradiation, ultrasound, or mechanochemistry (ball milling) can often reduce reaction times and energy consumption compared to conventional heating. mdpi.comrsc.org Mechanochemical methods have been successfully developed for the allylation of aldehydes, highlighting a green approach relevant to this molecular class. mdpi.com

These green methodologies can be applied to synthesize a wide range of derivatives from this compound, such as Schiff bases, polymers, and complex heterocyclic compounds, in an environmentally responsible manner. pageplace.de

Theoretical Prediction of Novel Reactivity and Applications

Computational chemistry and theoretical modeling are powerful tools for predicting the properties, reactivity, and potential applications of molecules before they are synthesized in the lab. bepress.com Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure of benzaldehyde derivatives. canterbury.ac.uknih.gov

For this compound, theoretical studies can provide insights into:

Molecular Geometry and Electronic Properties: Calculations can optimize the molecule's three-dimensional structure and determine key electronic parameters. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's electronic transitions and reactivity.

Reactive Sites: A Molecular Electrostatic Potential (MESP) map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. mdpi.com This would confirm the reactivity of the aldehyde carbonyl group towards nucleophiles and the nucleophilicity of the amino group.

Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanism of reactions, such as Schiff base formation, by identifying transition states and calculating activation energies. canterbury.ac.uknih.gov This understanding is crucial for optimizing reaction conditions.

Spectroscopic Properties: Theoretical methods like Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum of the molecule and its derivatives, which is essential for designing colorimetric sensors and optical materials. researchgate.net

By studying related molecules, such as other 4-substituted benzaldehydes, researchers can draw strong inferences about the probable characteristics of this compound. nih.govresearchgate.net For example, theoretical studies on 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde have been used to analyze charge transfer, conjugative interactions, and non-linear optical properties, all of which are relevant for predicting the behavior of this compound in opto-electronic applications. researchgate.net

Table: Theoretically Predictable Properties of this compound

| Property | Computational Method | Predicted Information |

|---|---|---|

| Electronic Reactivity | DFT (HOMO-LUMO analysis) | Chemical hardness, electrophilicity, potential reaction pathways |

| Site Selectivity | MESP Mapping | Identification of nucleophilic (amine) and electrophilic (carbonyl carbon) centers |

| Reaction Energetics | Transition State Theory | Activation barriers for reactions like imine formation |

These theoretical predictions can guide experimental work, saving time and resources by focusing on the most promising avenues for the application of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-(Allylamino)benzaldehyde?

this compound is typically synthesized via Pd-catalyzed reactions involving allyl amines. For example, 4-((Allylamino)methyl)benzaldehyde (4f) was prepared by reacting allylamine derivatives with benzaldehyde precursors under controlled conditions. Key steps include tether formation and carbocyclization, with purification via column chromatography (e.g., SiO₂, Pentane/CH₂Cl₂ gradients) . Alternative routes may involve nucleophilic substitution or condensation reactions, leveraging the aldehyde group's reactivity.

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on 13C NMR, 1H NMR, and IR spectroscopy :

- 13C NMR (101 MHz, Chloroform-d) : Peaks at δ 148.0 (aldehyde carbon), 147.2 (aromatic carbons), and 116.8 (allyl group) confirm structure .

- IR Spectroscopy : Bands at 1674 cm⁻¹ (C=O stretch) and 1522 cm⁻¹ (C-N stretch) validate functional groups .

Cross-referencing with literature data ensures accuracy, particularly for distinguishing regioisomers.

Q. What role does this compound play as a derivatizing agent in analytical chemistry?

The aldehyde group enables derivatization of amines or hydrazines. For instance, 4-(diethylamino)benzaldehyde (structurally analogous) reacts with methoxyamine (MX) under acidic conditions to form UV-active derivatives, enabling HPLC quantification (λ = 254 nm). Method validation includes linearity (R² > 0.99), precision (%RSD < 2%), and recovery studies .

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed reactions involving this compound derivatives?

Optimization involves:

- Catalyst Selection : Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ enhance yields .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates.

- Additives : Et₃N or K₂CO₃ neutralizes acids, preventing side reactions .

Monitor progress via TLC or in situ NMR, and purify using silica gel chromatography.

Q. What strategies address discrepancies in spectroscopic data when synthesizing derivatives?

Discrepancies (e.g., unexpected δ values in NMR) may arise from:

- Solvent Effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- Impurities : Repurify via recrystallization or flash chromatography.

- Tautomerism : Check for enol-keto equilibria using variable-temperature NMR .

Compare with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. How does the allylamino group influence reactivity in nucleophilic additions?

The allylamino group enhances electron density on the aromatic ring, activating the aldehyde for nucleophilic attack. For example:

Q. What are the challenges in achieving high enantiomeric purity in products derived from this compound?

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.